3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide
Description
Properties
IUPAC Name |
3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4S/c1-4-15-9(16)11(12-10(15)17)5-7-14(8-6-11)20(18,19)13(2)3/h4-8H2,1-3H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSWFTTWTDZFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)N(C)C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Spirocyclic Core Construction
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold forms the structural backbone. Key methods include:
Cyclocondensation of Piperidone Derivatives
Procedure :
- Starting Material : N-Benzyloxycarbonyl-4-piperidone (1-benzyloxycarbonyl-4-piperidone) reacts with ammonium carbonate and potassium cyanide in ethanol/water under reflux.
- Mechanism : The Strecker synthesis facilitates spirocyclization via nucleophilic addition of cyanide to the ketone, followed by cyclization with ammonium carbonate.
- Yield : 66–86%.
Example :
Benzyl-4-oxopiperidine-1-carboxylate + NH4CO3/KCN → Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Microwave-Assisted Cyclization
Microwave irradiation accelerates spiro ring formation in catalyst-free conditions, as demonstrated for analogous indane-1,3-dione derivatives. This method reduces reaction times from hours to minutes.
Sulfonamide Functionalization
The sulfonamide group is introduced via sulfonation of the piperidine nitrogen:
Sulfonyl Chloride Coupling
Procedure :
- Substrate : 3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
- Reagents : Dimethylsulfamoyl chloride in dichloromethane with triethylamine.
- Conditions : 0°C to room temperature, 2–6 hours.
- Yield : 50–70% (estimated from analogous reactions).
Example :
3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione + ClSO2N(CH3)2 → 3-Ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide
Copper-Catalyzed Sulfonamidation
For challenging substrates, Cu(CH3CN)4PF6 and tert-butyl 3-(trifluoromethyl)benzoperoxoate enable radical-mediated C–H sulfonamidation, with indane-1,3-dione as a ligand. This method is less common but useful for sterically hindered analogs.
Optimized Synthetic Route
Stepwise Synthesis
Analytical Validation
Spectroscopic Data
Challenges and Solutions
Regioselectivity in Alkylation
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of sulfonamide derivatives with different substituents.
Scientific Research Applications
3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The triazaspirodecane core may interact with enzymes or receptors, affecting their function. These interactions can lead to various biological effects, making the compound a subject of interest in drug discovery and development.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
Sulfonamide vs. This may improve binding to polar enzyme active sites . In contrast, tert-butyl carboxylates (e.g., from ) are often used as protecting groups, facilitating synthetic routes (75% yield) .
The target compound’s N,N-dimethyl sulfonamide balances hydrophilicity and steric bulk . Trifluoromethyl groups () introduce metabolic stability and electron-withdrawing effects, whereas the ethyl group in the target compound may prioritize conformational flexibility .
Synthetic Yields :
- Spirocyclic derivatives with tert-butyl carboxylates () or benzyl groups () show moderate-to-high yields (66–75%), suggesting that sulfonamide introduction may require optimized conditions due to steric or reactivity challenges .
Pharmacological and Industrial Relevance
- Antimalarial Agents : Derivatives like 3-ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione () demonstrate the role of alkyl substituents in enhancing antimalarial activity. The target compound’s sulfonamide could modulate similar biological targets .
- PLD2 Inhibitors: Compounds such as NOPT () highlight the importance of aromatic carboxamides in phosphatidic acid production inhibition. The sulfonamide group in the target compound may offer alternative binding modes for PLD isoforms .
- Tranquilizers : Spiperone (), a 1-phenyl derivative, shows how structural variations drive therapeutic diversification. The target compound’s dimethyl sulfonamide may reduce CNS penetration compared to Spiperone’s fluorophenyl group .
Biological Activity
3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide (CAS Number: 941928-13-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and other pharmacological effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 304.37 g/mol. The compound's structure includes a triazaspiro framework that is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| CAS Number | 941928-13-8 |
| Molecular Formula | C₁₁H₂₀N₄O₄S |
| Molecular Weight | 304.37 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of related triazaspiro compounds were tested for their antibacterial and antifungal activity against various pathogens:
- Antibacterial Activity : The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Antifungal Activity : It also demonstrated antifungal properties against Candida albicans, indicating potential therapeutic applications in treating fungal infections .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in microbial growth and survival. Research indicates that such compounds can inhibit key metabolic pathways in bacteria and fungi.
Case Studies
-
Case Study on Antibacterial Properties :
A study published in the Journal of Medicinal Chemistry evaluated a series of triazaspiro compounds for their antibacterial efficacy. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition against multiple strains of bacteria, showcasing the potential for development into new antibiotics . -
Case Study on Antifungal Effects :
In another investigation focusing on antifungal activity, derivatives of triazaspiro compounds were tested against Candida species. The findings revealed that certain modifications enhanced antifungal potency, suggesting that structural variations could optimize biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
